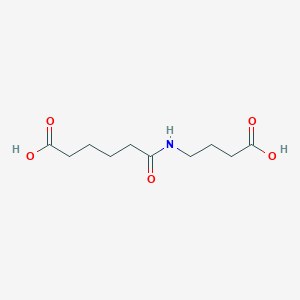
6-((3-Carboxypropyl)amino)-6-oxohexanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-((3-Carboxypropyl)amino)-6-oxohexanoic acid is a compound with a complex structure that includes both carboxylic acid and amino functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-((3-Carboxypropyl)amino)-6-oxohexanoic acid can be achieved through several methods. One common approach involves the nucleophilic attack by cyanide ion on an alkyl halide, followed by hydrolysis of the resulting nitrile to form the carboxylic acid . Another method includes the carboxylation of Grignard reagents, where the Grignard reagent reacts with carbon dioxide followed by acid hydrolysis .
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions may vary depending on the desired scale and application.
Analyse Des Réactions Chimiques
Types of Reactions
6-((3-Carboxypropyl)amino)-6-oxohexanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the conversion of the compound into more oxidized forms.
Reduction: Reduction reactions can convert the compound into less oxidized forms.
Substitution: This involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The conditions for these reactions vary but often involve specific temperatures, solvents, and catalysts to facilitate the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
6-((3-Carboxypropyl)amino)-6-oxohexanoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its role in biochemical pathways and its potential as a biomarker.
Medicine: Research explores its potential therapeutic applications, including its use in drug development.
Industry: It is utilized in the production of polymers and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 6-((3-Carboxypropyl)amino)-6-oxohexanoic acid involves its interaction with specific molecular targets and pathways. The compound may act by modulating enzyme activity or binding to receptors, thereby influencing various biological processes. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include:
- 5-[(2-Carboxyethyl)amino]-5-oxopentanoic acid
- 5-[(3-Carboxypropyl)amino]-5-oxopentanoic acid
Uniqueness
6-((3-Carboxypropyl)amino)-6-oxohexanoic acid is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and biological processes. Its combination of carboxylic acid and amino functional groups provides versatility in both synthetic and research applications.
Propriétés
Formule moléculaire |
C10H17NO5 |
|---|---|
Poids moléculaire |
231.25 g/mol |
Nom IUPAC |
6-(3-carboxypropylamino)-6-oxohexanoic acid |
InChI |
InChI=1S/C10H17NO5/c12-8(4-1-2-5-9(13)14)11-7-3-6-10(15)16/h1-7H2,(H,11,12)(H,13,14)(H,15,16) |
Clé InChI |
CAWIWNFEFJHGNI-UHFFFAOYSA-N |
SMILES canonique |
C(CCC(=O)O)CC(=O)NCCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-methylpurin-6-one](/img/structure/B14763717.png)



![4-Imidazo[4,5-c]pyridin-1-yl-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B14763740.png)
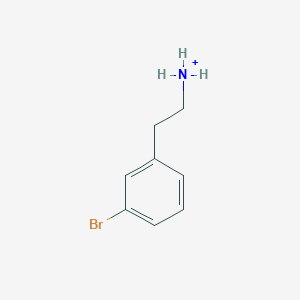
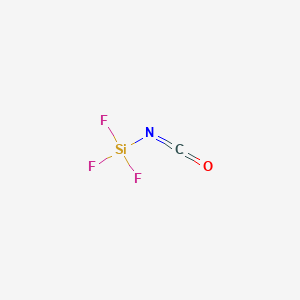
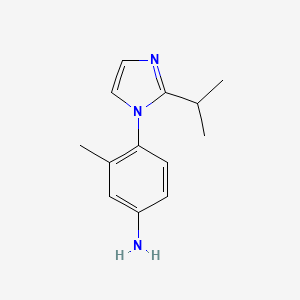
![2-(1,3-Dihydrocyclopenta[c]pyran-1-yl)acetic acid](/img/structure/B14763763.png)
![5-[(1R)-1-[(1R,2R)-2-[(1R,3R)-2,2-dimethyl-3-(3-oxobutyl)cyclopropyl]-1-methyl-3-oxocyclopentyl]-3-methylbutyl]-2,4,6-trihydroxybenzene-1,3-dicarbaldehyde](/img/structure/B14763764.png)

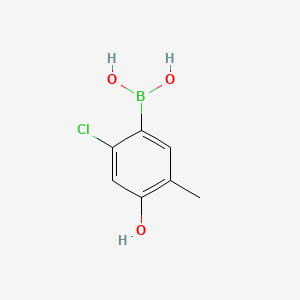
![(R)-1-(Dicyclohexylphosphino)-2-[(S)-1-(dimethylamino)ethyl]ferrocene](/img/structure/B14763779.png)

